molecular formula C18H14F6Si B14188931 Diethenylbis[4-(trifluoromethyl)phenyl]silane CAS No. 920743-67-5

Diethenylbis[4-(trifluoromethyl)phenyl]silane

Cat. No.: B14188931
CAS No.: 920743-67-5
M. Wt: 372.4 g/mol
InChI Key: DBVZPDZLKXTILK-UHFFFAOYSA-N
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Description

Bis[4-(trifluoromethyl)phenyl]divinylsilane is an organosilicon compound characterized by the presence of two trifluoromethylphenyl groups attached to a divinylsilane core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(trifluoromethyl)phenyl]divinylsilane typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with divinyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of Bis[4-(trifluoromethyl)phenyl]divinylsilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(trifluoromethyl)phenyl]divinylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can convert the vinyl groups into ethyl groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include silanol derivatives, ethyl-substituted silanes, and various functionalized silanes, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis[4-(trifluoromethyl)phenyl]divinylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and organosilicon compounds.

    Biology: The compound’s unique properties make it useful in the development of bioactive molecules and drug delivery systems.

    Medicine: Research into its potential as a component in pharmaceuticals is ongoing, particularly for its role in enhancing drug stability and bioavailability.

    Industry: It is employed in the production of high-performance coatings, adhesives, and sealants due to its chemical stability and resistance to harsh environments.

Mechanism of Action

The mechanism by which Bis[4-(trifluoromethyl)phenyl]divinylsilane exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The divinylsilane core provides a flexible scaffold that can undergo various chemical modifications, enabling the compound to participate in diverse biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[4-(trifluoromethyl)phenyl]divinylsilane is unique due to its combination of trifluoromethyl groups and a divinylsilane core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various advanced applications.

Properties

CAS No.

920743-67-5

Molecular Formula

C18H14F6Si

Molecular Weight

372.4 g/mol

IUPAC Name

bis(ethenyl)-bis[4-(trifluoromethyl)phenyl]silane

InChI

InChI=1S/C18H14F6Si/c1-3-25(4-2,15-9-5-13(6-10-15)17(19,20)21)16-11-7-14(8-12-16)18(22,23)24/h3-12H,1-2H2

InChI Key

DBVZPDZLKXTILK-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](C=C)(C1=CC=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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